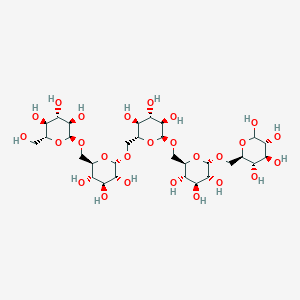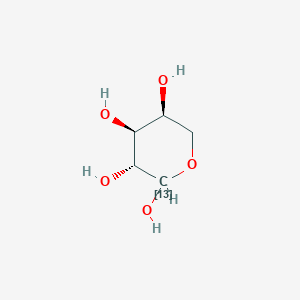
L-Arabinopyranose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arabinopyranose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Arabinopyranose. This compound is primarily used in scientific research as a tracer for quantitation during drug development and other biochemical studies. The incorporation of carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinopyranose-13C-1 typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arabinopyranose. The reaction conditions often involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose or other suitable precursors. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound. The production is carried out under stringent quality control to ensure the consistency and reliability of the isotope labeling .
Análisis De Reacciones Químicas
Types of Reactions
L-Arabinopyranose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Arabinonic acid.
Reduction: Formation of L-Arabinitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: L-Arabinonic acid.
Reduction: L-Arabinitol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
L-Arabinopyranose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.
Medicine: Utilized in drug development to understand the pharmacokinetics and metabolic pathways of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and process optimization.
Mecanismo De Acción
The mechanism of action of L-Arabinopyranose-13C-1 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and transformation of L-Arabinopyranose .
Comparación Con Compuestos Similares
Similar Compounds
L-Arabinopyranose: The non-labeled form of the compound.
L-Arabinofuranose: Another form of L-Arabinose with a different ring structure.
D-Arabinopyranose: The D-isomer of L-Arabinopyranose.
Uniqueness
L-Arabinopyranose-13C-1 is unique due to the incorporation of the carbon-13 isotope, which allows for detailed isotopic labeling studies. This makes it a valuable tool in scientific research for tracing and quantifying biochemical processes .
Propiedades
IUPAC Name |
(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-RBNZQLHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
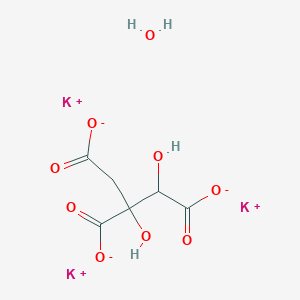


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8084109.png)
![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)
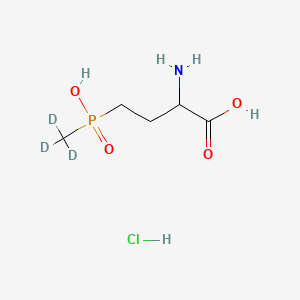
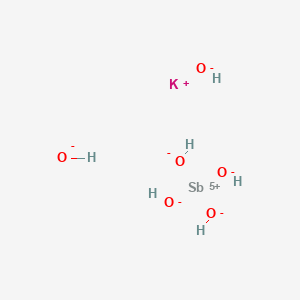
![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)
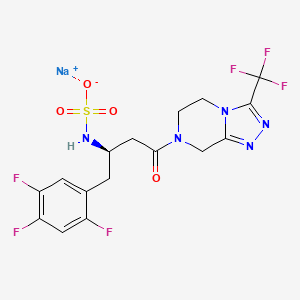

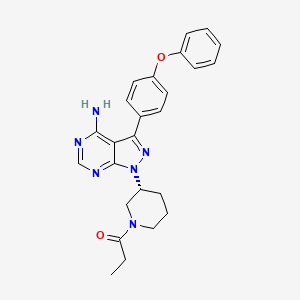
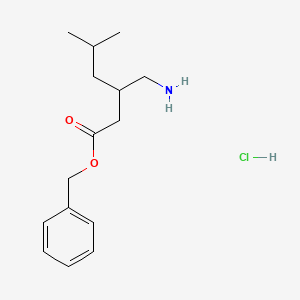
![D-[UL-13C6]glucose](/img/structure/B8084181.png)
